molecular formula C15H15N3O2S B6582690 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide CAS No. 868972-21-8

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide

Cat. No.: B6582690
CAS No.: 868972-21-8
M. Wt: 301.4 g/mol
InChI Key: SWEXFVWODXXIDZ-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide is a compound that belongs to the class of organic compounds known as imidazopyridines. These compounds are characterized by a pyridine ring fused to an imidazole ring. The presence of the sulfonamide group adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the formation of imidazopyridines can be achieved via a one-pot tandem cyclization/bromination reaction in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . The reaction conditions are mild and do not require a base, making the process efficient and straightforward.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide
  • 2-(chloromethyl)imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridin-2-ylmethanamine

Uniqueness

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where sulfonamides are known for their therapeutic potential .

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-12-5-4-6-14(9-12)21(19,20)16-10-13-11-18-8-3-2-7-15(18)17-13/h2-9,11,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEXFVWODXXIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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